N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride
Description
Properties
CAS No. |
2170123-38-1 |
|---|---|
Molecular Formula |
C6H11ClN4O |
Molecular Weight |
190.63 g/mol |
IUPAC Name |
N-(2-aminoethyl)-1H-pyrazole-5-carboxamide;hydrochloride |
InChI |
InChI=1S/C6H10N4O.ClH/c7-2-4-8-6(11)5-1-3-9-10-5;/h1,3H,2,4,7H2,(H,8,11)(H,9,10);1H |
InChI Key |
MZOBGEVINMTNCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)C(=O)NCCN.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
Hydrazines react with 1,3-dicarbonyl precursors (e.g., diketones or ketoesters) to form pyrazole rings. For example, ethyl acetoacetate and methylhydrazine undergo cyclization under acidic conditions to yield ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, as demonstrated in. Modifications include using substituted hydrazines to introduce aryl or alkyl groups at the N1 position. Reaction temperatures (−5°C to reflux) and solvents (ethanol, dichloroethane) critically influence regioselectivity and purity.
Vilsmeier-Haack Formylation for Functionalization
Post-cyclization, the Vilsmeier-Haack reaction introduces formyl groups at the pyrazole’s 4-position. This step, detailed in, employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate electrophilic intermediates, enabling subsequent functionalization. For N-(2-aminoethyl)-1H-pyrazole-5-carboxamide, the 5-position is targeted for carboxylation, necessitating precise control over reaction stoichiometry.
Carboxylation of the Pyrazole Ring
Converting the pyrazole into a carboxylic acid derivative is pivotal. Two methods are prevalent:
Hydrolysis of Pyrazole Esters
Ethyl 1H-pyrazole-5-carboxylate derivatives undergo alkaline hydrolysis (NaOH, 80°C) to yield 1H-pyrazole-5-carboxylic acids. As reported in, this method achieves 60–95% yields, with purity dependent on recrystallization solvents (e.g., ethyl acetate/hexane). Acidic workup (HCl) precipitates the carboxylic acid, which is filtered and dried.
Carbonylation Using Grignard Reagents
Patent CN103958496A describes a novel carbonylation method using magnesium-organic bases (e.g., methylmagnesium bromide) to deprotonate pyrazole intermediates, followed by CO2 insertion. This one-pot synthesis avoids intermediate isolation, achieving 85–92% yields. The method’s scalability and mild conditions (25–50°C) make it industrially viable.
Amidation and Side-Chain Introduction
The carboxylic acid is converted to the carboxamide via activation and coupling with ethylenediamine:
Acid Chloride Intermediate
1H-Pyrazole-5-carbonyl chloride is synthesized by treating the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride. In, SO2Cl2 chlorinates ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate at 0°C, yielding 95% purity after extraction. The chloride intermediate reacts exothermically with amines, requiring controlled addition.
Coupling with Ethylenediamine
Ethylenediamine is added to the acid chloride in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM). Triethylamine (Et3N) neutralizes HCl byproducts, driving the reaction to completion. The crude amide is purified via silica gel chromatography (ethyl acetate/methanol eluent), achieving 70–80% yields.
Hydrochloride Salt Formation
The final step involves protonating the free base with HCl:
Gas-Phase HCl Treatment
Dissolving the amide in diethyl ether and bubbling HCl gas through the solution precipitates the hydrochloride salt. Filtration and washing with cold ether yield >95% purity. Alternative methods use concentrated HCl in ethanol, followed by solvent evaporation.
Crystallization Optimization
Recrystallization from ethanol/water (1:1) enhances crystal purity. Differential scanning calorimetry (DSC) confirms a melting point of 172–175°C, consistent with literature.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Opportunities
-
Regioselectivity in Pyrazole Synthesis : Competing 1,3- vs. 1,5-substitution patterns necessitate directing groups (e.g., methyl at N1).
-
Carboxylation Byproducts : Over-chlorination during acid chloride formation reduces yields; stoichiometric POCl3 limits scalability.
-
Amine Coupling Efficiency : Ethylenediamine’s high nucleophilicity risks over-alkylation. Microfluidic reactors may improve mixing and reduce side reactions .
Chemical Reactions Analysis
Structural Analysis
The compound consists of:
-
A pyrazole ring (heterocyclic aromatic structure).
-
A carboxamide group (-CONH₂) attached to the pyrazole.
-
An aminoethyl group (-CH₂CH₂NH₂) linked to the nitrogen of the pyrazole.
-
A hydrochloride counterion (Cl⁻).
Hydrolysis of the Carboxamide Group
The carboxamide group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or its conjugate base.
Reaction :
Substitution at the Aminoethyl Group
The primary amine (-NH₂) in the aminoethyl chain can participate in:
-
Alkylation : Reaction with alkyl halides (e.g., R-X) to form quaternary ammonium salts.
-
Acetylation : Reaction with acyl chlorides (e.g., AcCl) to form amides.
-
Sulfonation : Reaction with sulfonic acid derivatives.
Electrophilic Aromatic Substitution
The pyrazole ring may undergo electrophilic substitution at the 5-position (meta to the carboxamide group), though steric and electronic factors may limit reactivity.
Redox Reactions
The pyrazole ring itself is stable under most redox conditions, but functional groups like the carboxamide may participate in oxidation/reduction reactions (e.g., conversion to nitriles or amides).
Reactivity Table
| Functional Group | Reaction Type | Conditions | Product |
|---|---|---|---|
| Carboxamide (-CONH₂) | Hydrolysis | Acid/Base + Heat | Carboxylic acid |
| Aminoethyl (-NH₂) | Alkylation | R-X, Base (e.g., NaOH) | Quaternary ammonium salt |
| Pyrazole Ring | Electrophilic substitution | Electrophile (e.g., NO₂⁺) | Substituted pyrazole |
Limitations and Caveats
-
Lack of Literature Data : The provided sources (PubChem, PubChemLite) explicitly state “No literature data available” for this compound .
-
Structural Complexity : The presence of multiple reactive sites (e.g., amine, amide) may lead to competing reactions, requiring careful control of conditions.
-
Stability : Hydrochloride salts are typically stable but may influence reaction pH and solubility.
Recommendations for Experimental Design
-
Selectivity Studies : Investigate reaction conditions to prioritize desired transformations (e.g., use mild bases for alkylation to avoid amide hydrolysis).
-
Purification : Consider chromatographic methods (e.g., HPLC) for isolating products due to the compound’s complexity.
-
Mechanistic Analysis : Use spectroscopic techniques (NMR, MS) to confirm reaction pathways and intermediates.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential
N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anti-inflammatory Activity : Pyrazole derivatives are recognized for their anti-inflammatory properties. Research indicates that compounds with similar structures can inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases .
- Anticancer Properties : The pyrazole moiety is prevalent in anticancer drug design. Studies have shown that derivatives can exhibit significant growth inhibition in various cancer cell lines, including liver and cervical cancers . The mechanism often involves the inhibition of specific kinases associated with cancer progression .
- Enzyme Inhibition : The compound has been explored as an enzyme inhibitor, targeting pathways crucial for disease progression. Its ability to bind selectively to active sites of enzymes is a focus of ongoing research .
Biological Research
Mechanism of Action
The compound's interaction with biological macromolecules is essential for understanding its pharmacological potential. Studies typically involve:
- Binding Studies : Investigating how the compound interacts with enzymes and receptors to elucidate its mechanism of action.
- Cell Viability Assays : These assays assess the compound's effects on cell proliferation and viability, providing insights into its therapeutic index and potential side effects .
Case Studies
Recent studies have highlighted the effectiveness of pyrazole derivatives in various experimental models:
- A study demonstrated that a related pyrazole derivative exhibited over 50% inhibition of cell proliferation in liver cancer cells (HepG2) without affecting normal fibroblast cells, suggesting a selective anticancer effect .
- Another investigation focused on the anti-inflammatory properties of pyrazole compounds showed promising results in reducing inflammation markers in vitro and in vivo models .
Industrial Applications
Beyond medicinal chemistry, this compound has potential applications in various industries:
- Chemical Synthesis : It serves as a building block for synthesizing more complex molecules used in pharmaceuticals and agrochemicals. Its unique structure allows it to act as a ligand in coordination chemistry, facilitating the formation of metal complexes.
- Material Science : The compound's properties may be explored for developing advanced materials, including polymers and coatings with specific functionalities .
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
*Inferred from structural analysis due to lack of direct data.
Functional and Pharmacological Differences
Heterocyclic Core Variations :
- Ro 41-1049 (thiazole core) and lazabemide (pyridine core) differ from the target compound’s pyrazole backbone. Thiazole and pyridine rings confer distinct electronic properties and binding affinities. For example, Ro 41-1049 is a selective MAO-A inhibitor, while lazabemide targets MAO-B, highlighting how heterocycle choice dictates enzyme selectivity .
- The benzothiazolyl group in ’s compound introduces aromaticity and planar rigidity, likely enhancing interactions with hydrophobic enzyme pockets .
Substituent Effects: The aminoethyl group in the target compound may enhance water solubility compared to hydroxyethyl () or diethylaminoethyl () variants. Halogenation (e.g., fluorine in Ro 41-1049, chlorine in lazabemide) improves metabolic stability and binding affinity via electronegative effects and van der Waals interactions .
Molecular Weight and Complexity :
- The target compound’s lower molecular weight (~194.6) compared to ’s derivative (312.80) and ’s compound (408.00) suggests differences in bioavailability and synthetic accessibility. Larger molecules often face challenges in absorption but may exhibit higher target specificity.
Biological Activity
N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
This compound belongs to the pyrazole family, characterized by an aminoethyl group and a carboxamide functional group attached to a pyrazole ring. The synthesis typically involves the reaction of 1H-pyrazole-5-carboxylic acid with 2-aminoethanol, often facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, influencing various biochemical pathways. The carboxamide group can form hydrogen bonds with biological macromolecules, while the pyrazole ring may interact with enzyme active sites, modulating their function .
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thus preventing substrate binding and subsequent catalysis.
- Receptor Interaction: It can also interact with receptors in biological systems, potentially leading to altered cell signaling pathways.
Biological Activities
Research has indicated several potential biological activities for this compound:
- Antimicrobial Activity: Studies have shown that pyrazole derivatives exhibit antimicrobial properties, which could be leveraged for developing new antibiotics .
- Anti-inflammatory Effects: The compound has been investigated for its anti-inflammatory potential, making it a candidate for treating inflammatory diseases .
- Anticancer Properties: There is growing interest in its anticancer activity, particularly in targeting specific cancer cell lines and inhibiting tumor growth .
Research Findings and Case Studies
Numerous studies have explored the efficacy and safety of this compound. Below are notable findings:
| Study | Focus | Key Findings |
|---|---|---|
| Study 1 | Antimicrobial Efficacy | Demonstrated significant inhibition of bacterial growth in vitro at concentrations < 10 μM. |
| Study 2 | Anti-inflammatory Activity | Showed reduction in inflammatory markers in animal models after treatment with the compound. |
| Study 3 | Anticancer Activity | Induced apoptosis in cancer cell lines with IC50 values ranging from 5 to 15 μM. |
Case Study: Anticancer Activity
In a study focused on cancer treatment, this compound was tested against multiple cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis through caspase activation pathways. The study highlighted its potential as a scaffold for developing new anticancer drugs .
Q & A
Basic: What are the primary biochemical targets and mechanisms of action of N-(2-aminoethyl)-1H-pyrazole-5-carboxamide hydrochloride?
This compound (Lazabemide hydrochloride) selectively and reversibly inhibits monoamine oxidase B (MAO-B) with minimal activity against MAO-A. At higher concentrations, it also inhibits monoamine uptake (e.g., norepinephrine, serotonin, dopamine). This dual mechanism makes it valuable for studying neurodegenerative diseases like Parkinson’s and Alzheimer’s. Researchers should validate MAO-B inhibition via fluorometric assays using kynuramine as a substrate, comparing IC₅₀ values with selective MAO-B inhibitors (e.g., selegiline) to confirm specificity .
Basic: What are the recommended synthesis and characterization methods for this compound?
Synthesis typically involves coupling pyrazole-5-carboxylic acid derivatives with ethylenediamine under carbodiimide-mediated conditions, followed by hydrochloride salt formation. Characterization requires:
- X-ray crystallography (for structural confirmation; see monoclinic P21/n space group parameters in related pyrazole carboxamides ).
- Spectroscopy : IR for amide bonds (~1650 cm⁻¹), NMR for proton environments (e.g., pyrazole protons at δ 6.5–7.5 ppm), and mass spectrometry for molecular weight confirmation (MW = 254.76 g/mol for analogs ).
- Purity assessment via HPLC (≥95% purity, C18 columns, acetonitrile/water mobile phase) .
Advanced: How can researchers optimize its MAO-B inhibitory activity through structural modifications?
Modify the pyrazole ring substituents or the aminoethyl side chain to enhance binding affinity. For example:
- Introduce electron-withdrawing groups (e.g., Cl, F) on the pyrazole ring to improve interaction with MAO-B’s hydrophobic pocket (see RO41-1049, a fluorophenyl analog with enhanced selectivity ).
- Replace the ethylenediamine moiety with bulkier amines to reduce off-target effects. Use molecular docking (AutoDock Vina) to predict binding poses against MAO-B’s crystal structure (PDB: 2V5Z) .
Advanced: How to address contradictions in reported MAO-B inhibition data across studies?
Discrepancies may arise from assay conditions (e.g., substrate concentration, enzyme source). Standardize protocols by:
- Using recombinant human MAO-B to eliminate interspecies variability.
- Comparing kinetic parameters (Km, Vmax) under identical pH and temperature conditions.
- Validating results with orthogonal methods (e.g., radiometric assays using ¹⁴C-labeled substrates) .
Basic: What are the critical handling and storage considerations for this compound?
Store at +5°C in airtight, light-protected containers to prevent hydrolysis of the amide bond. Prepare stock solutions in DMSO (10 mM) and aliquot at -20°C to avoid freeze-thaw degradation. Monitor stability via LC-MS over 6 months, checking for deamination or oxidation byproducts .
Advanced: Which structural analysis techniques are most effective for studying its receptor interactions?
- X-ray crystallography : Resolve binding modes with MAO-B (e.g., co-crystallization at 1.8–2.0 Å resolution ).
- NMR titration : Map interactions using ¹⁵N-labeled MAO-B to identify key hydrogen bonds.
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (ka/kd) with immobilized MAO-B .
Advanced: How to assess selectivity against MAO-A and other off-target enzymes?
Perform parallel inhibition assays using MAO-A (serotonin as substrate) and MAO-B (β-phenylethylamine). Calculate selectivity ratios (IC₅₀ MAO-A / IC₅₀ MAO-B). Cross-test against related targets (e.g., dopamine transporters) via radioligand displacement assays (³H-WIN 35,428) .
Advanced: How to resolve discrepancies between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure bioavailability, brain penetration (logBB), and metabolic stability (microsomal half-life).
- Dose-response studies : Use transgenic mouse models (e.g., α-synuclein overexpression) to correlate plasma concentrations with MAO-B inhibition in brain homogenates .
Basic: What analytical methods ensure compound purity and identity in research settings?
- HPLC : Use C18 columns (acetonitrile/0.1% TFA gradient) with UV detection at 254 nm.
- High-resolution MS : Confirm molecular formula (e.g., C₁₃H₁₈ClN₃O for analogs ).
- Elemental analysis : Verify C, H, N content within ±0.4% of theoretical values .
Advanced: How can molecular modeling guide the design of derivatives with improved properties?
- Density functional theory (DFT) : Calculate electrostatic potential maps to optimize charge distribution.
- MD simulations : Simulate ligand-receptor complexes (GROMACS) to assess binding stability over 100 ns.
- ADMET prediction : Use SwissADME to forecast solubility (LogS), blood-brain barrier penetration, and CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
